1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one, also known as desmethylelacridin, is an organic compound classified as an aryl ketone. It possesses a unique structure characterized by a phenyl ring with various substituents, including hydroxyl and methoxy groups. This compound is naturally found in several plants such as Dryopteris austriaca and Leucosidea sericea, although its specific biological role in these plants remains largely unexplored .
The molecular formula for 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one is C13H18O4, indicating the presence of carbon, hydrogen, and oxygen atoms arranged to form its distinctive structure . The compound's functional groups contribute to its potential for hydrogen bonding and reactivity, making it a subject of interest in various scientific inquiries.
The chemical behavior of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one can be influenced by its functional groups. Key reactions include:
Research into the biological activity of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one indicates potential health benefits. Preliminary studies suggest:
Various synthetic routes have been explored for the production of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one. Common methods include:
The applications of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one are diverse:
Interaction studies involving 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one focus on its effects when combined with other compounds:
Several compounds share structural similarities with 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phomalone | Similar phenolic structure | Contains an additional hydroxymethyl group |
3-Ethoxy-4-methoxyphenol | Ethoxy and methoxy substituents | Lacks the butanone moiety |
2-Hydroxyacetophenone | Hydroxyl group on an acetophenone backbone | Simpler structure lacking ethyl and methoxy groups |
These compounds highlight the unique aspects of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one through their differing functional groups and structural configurations. The presence of both ethyl and methoxy substituents alongside a ketone distinguishes it from similar compounds.
The biosynthesis of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one in Pseudobambusicola thailandica is governed by a specialized PKS gene cluster. Phylogenetic analysis of the PKS enzyme reveals close homology to highly reducing (HR) Type I PKSs in Alternaria and Aspergillus species, which synthesize pyrone-containing metabolites [3] [5]. The cluster includes:
Gene ID | Predicted Function | Domain Architecture |
---|---|---|
pks1 | Core polyketide synthase | KS, AT, KR, DH, ER, ACP |
orfX | Regulatory transcription factor | C3H1 zinc finger |
orfY | Post-PKS modification | Cytochrome P450 |
The HR-Type I PKS employs iterative module usage, where the ketosynthase (KS) domain elongates the chain using malonyl-CoA extender units, while the acyltransferase (AT) domain selects acetyl-CoA as the starter unit [4] [5]. Key reductions are mediated by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, yielding a linear polyketide intermediate. Spontaneous cyclization forms the phenylpropanoid scaffold, with O-methyltransferase activity introducing the 6-methoxy group [3].
Comparative genomics of P. thailandica and related species reveals conserved synteny in the PKS cluster, though regulatory elements differ. The cluster’s cis-acting promoter regions contain light-responsive elements (e.g., G-box motifs), aligning with observed upregulation under reduced light conditions [5].
Strategies to enhance 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one titers in P. thailandica focus on PKS engineering and precursor flux redirection:
Table 1: Metabolic Engineering Outcomes in P. thailandica
Strategy | Yield Increase | Key Mechanism |
---|---|---|
AT domain swap | 2.1x | Altered extender unit usage |
Constitutive promoter | 3.2x | Transcriptional override |
Nematode co-culture | 4.5x | Defense response induction |
In Syzygium polyanthum, 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one accumulates preferentially in glandular trichomes and vascular parenchyma cells, with concentrations varying by tissue type:
Tissue Type | Concentration (μg/g DW) | Localization |
---|---|---|
Young leaves | 12.7 ± 1.3 | Trichome secretory vesicles |
Mature stems | 8.2 ± 0.9 | Phloem-associated cells |
Root cortex | 2.1 ± 0.4 | Endodermal layers |
This compartmentalization correlates with the expression of phenylpropanoid pathway genes (PAL, C4H, 4CL) in trichome-specific transcriptomes [6]. The compound’s methoxy group is introduced by S-adenosylmethionine-dependent O-methyltransferases, which show 4.7-fold higher activity in trichomes versus mesophyll cells [6].
Abiotic and biotic stressors upregulate 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one production in S. polyanthum through jasmonic acid (JA) and reactive oxygen species (ROS) signaling:
Table 2: Stress-Response Dynamics in S. polyanthum
Stressor | Induction Factor | Key Regulatory Pathway |
---|---|---|
UV-B radiation | 3.0x | ROS-MAPK cascade |
Herbivory | 2.3x | Jasmonate signaling |
Drought | 3.8x | ABA-MYB network |